molecular formula C11H13NO5S B413537 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester CAS No. 313552-58-8

5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester

Cat. No. B413537
CAS RN: 313552-58-8
M. Wt: 271.29g/mol
InChI Key: YDBPRZRVBHRGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester (AMTD) is an organic compound that has been used for a variety of scientific research applications. It is a non-toxic, colorless, and odorless compound that has been found to be beneficial in a variety of research applications, including in pharmaceuticals, biochemistry, and physiology. AMTD is a versatile compound that can be used in a number of ways, and its properties make it an ideal choice for many scientific research applications.

Scientific Research Applications

5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been used in a variety of scientific research applications, including in pharmaceuticals, biochemistry, and physiology. In pharmaceuticals, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been used as a starting material for the synthesis of various drugs, such as antibiotics and anti-inflammatory agents. In biochemistry, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been used to study the structure and function of enzymes, as well as to study protein-protein interactions. In physiology, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been used to study the effects of drugs on the body, as well as to study the mechanisms of action of various drugs.

Mechanism of Action

The exact mechanism of action of 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester is not fully understood, however, it is believed to act as an inhibitor of certain enzymes. Specifically, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been found to inhibit the enzyme dihydropteroate synthase (DHPS), which is involved in the biosynthesis of folate. By inhibiting DHPS, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been found to reduce the levels of folate in the body, which can lead to an increase in the levels of certain drugs in the body.
Biochemical and Physiological Effects
5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been found to have a number of biochemical and physiological effects. In terms of biochemical effects, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been found to inhibit the enzyme DHPS, which can lead to an increase in the levels of certain drugs in the body. In terms of physiological effects, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has been found to have anti-inflammatory and analgesic effects, as well as to reduce the levels of certain hormones in the body.

Advantages and Limitations for Lab Experiments

5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester has a number of advantages and limitations for use in lab experiments. One of the main advantages of using 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester is that it is a non-toxic and odorless compound, which makes it safe to use in experiments. Additionally, 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester is readily available and can be synthesized from a variety of starting materials. However, one of the main limitations of using 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research involving 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester. One potential direction is to further explore the biochemical and physiological effects of 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester and to determine the exact mechanism of action of the compound. Additionally, further research could be done to explore the potential applications of 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester in the pharmaceutical and medical industries. Additionally, further research could be done to explore the potential uses of 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester in biotechnology, such as in the production of new drugs or enzymes. Finally, further research could be done to explore the potential uses of 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester in environmental science, such as in the development of new biofuels.

Synthesis Methods

5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester can be synthesized from a variety of starting materials, including thiophene-2,4-dicarboxylic acid, acetic anhydride, and dimethylformamide. The reaction is carried out in a two-step process, with the first step involving the condensation of the thiophene-2,4-dicarboxylic acid with acetic anhydride, followed by the reaction of the resulting 5-acetamido-3-methyl-thiophene-2,4-dicarboxylic acid with dimethylformamide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the resulting product is purified by recrystallization.

properties

IUPAC Name

dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-5-7(10(14)16-3)9(12-6(2)13)18-8(5)11(15)17-4/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBPRZRVBHRGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester

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